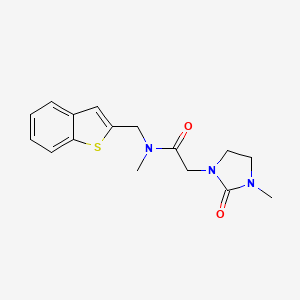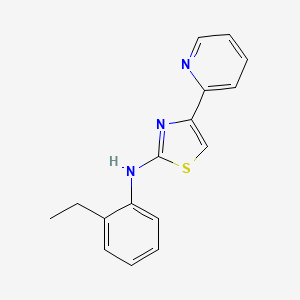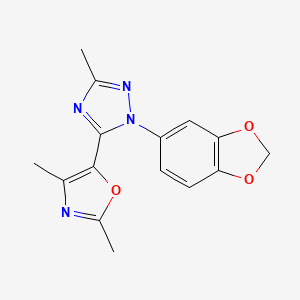![molecular formula C16H20N2OS B5668916 4-[3-(4,5-dimethyl-1,3-thiazol-2-yl)benzyl]morpholine](/img/structure/B5668916.png)
4-[3-(4,5-dimethyl-1,3-thiazol-2-yl)benzyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves Mannich reactions, which are used to bridge molecules like 2-mercapto benzothiazole and morpholine, resulting in compounds with unique structural features and biological activities. For example, the synthesis of novel 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives using specific catalysts has been documented, showcasing moderate in vitro activities against various microorganisms (Patil et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds often reveals a significant dihedral angle between key structural components, such as benzothiazole and morpholine planes, contributing to the compound's biological properties. For instance, the crystal structure of a Mannich base shows a methylene group bridging 2-mercapto benzothiazole and morpholine with specific angular and planar configurations (Franklin et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving 4-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)benzyl]morpholine derivatives may include interactions with beta-cyclodextrin, revealing insights into the compound's behavior in various pH conditions. These interactions can significantly influence the compound's spectral properties and potential as a molecular probe (Tang et al., 2004).
Physical Properties Analysis
The physical properties, including solubility and phase transition behaviors, play a crucial role in the compound's application potential. Studies on similar compounds within lipid bilayers have shown that their molecular organization can significantly affect their fluorescence properties and interactions with lipid components, offering valuable insights into their biological relevance (Kluczyk et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are key to understanding the compound's potential applications. Electrochemical synthesis methods have demonstrated the ability to create complex disulfides, illustrating the compound's versatility and potential for creating novel derivatives with specific biological activities (Esmaili & Nematollahi, 2013).
properties
IUPAC Name |
4-[[3-(4,5-dimethyl-1,3-thiazol-2-yl)phenyl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-12-13(2)20-16(17-12)15-5-3-4-14(10-15)11-18-6-8-19-9-7-18/h3-5,10H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHUFGFVGCHTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC(=C2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5668838.png)
![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5668843.png)
![4-methylphenyl 4-[(2,5-dimethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5668850.png)
![2-(3-methoxypropyl)-8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5668859.png)
![3-fluoro-2-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5668861.png)

![4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5668880.png)
![(3aS*,10aS*)-2-(5-ethyl-2,6-dimethylpyrimidin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5668891.png)
![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]chromane-3-carboxamide](/img/structure/B5668905.png)
![N-{(3R*,4S*)-1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5668912.png)

![9-[(1,3-benzodioxol-5-yloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5668928.png)
![N,N-dimethyl-2-[2-(5-methylpyridin-3-yl)phenoxy]ethanamine](/img/structure/B5668935.png)
